
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom, an isopropyl group, and a dihydrophthalazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the introduction of the fluorine atom and the isopropyl group into the dihydrophthalazinone core. One common method involves the fluorination of a suitable precursor using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors. The isopropyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-(methyl)-1,2-dihydrophthalazin-1-one: Similar structure but with a methyl group instead of an isopropyl group.
5-Fluoro-2-(ethyl)-1,2-dihydrophthalazin-1-one: Similar structure but with an ethyl group instead of an isopropyl group.
5-Fluoro-2-(tert-butyl)-1,2-dihydrophthalazin-1-one: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to the presence of the isopropyl group, which may impart distinct steric and electronic effects compared to its analogs. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H11FN2O |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
5-fluoro-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H11FN2O/c1-7(2)14-11(15)8-4-3-5-10(12)9(8)6-13-14/h3-7H,1-2H3 |
InChI-Schlüssel |
WEVOQXNADDJWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C2=C(C=N1)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


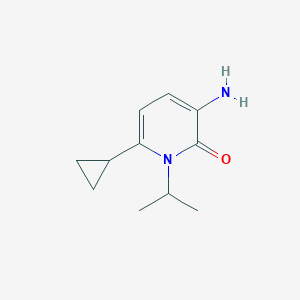
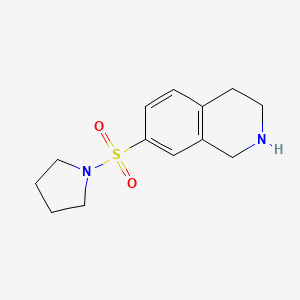
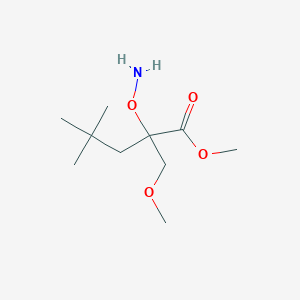
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
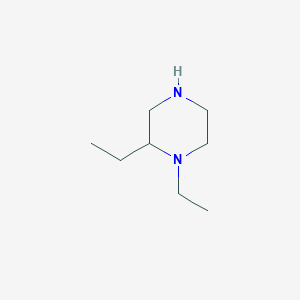
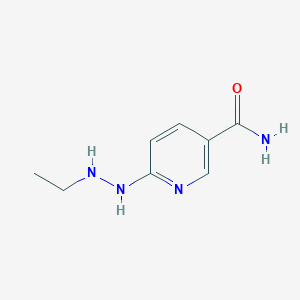

![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)
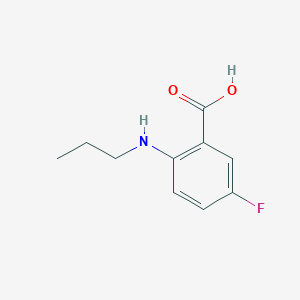
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)
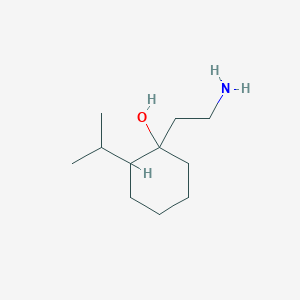
![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
